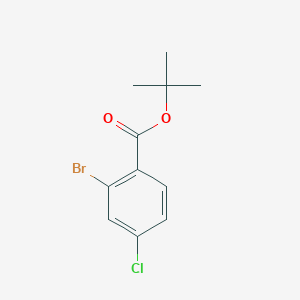

tert-Butyl 2-bromo-4-chlorobenzoate

Description

tert-Butyl 2-bromo-4-chlorobenzoate is a halogenated aromatic ester characterized by a tert-butyl ester group at the para position relative to a chlorine atom and a bromine substituent at the ortho position on the benzene ring. This compound is widely utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its steric and electronic properties. The tert-butyl group enhances steric hindrance, influencing reaction kinetics and selectivity, while the electron-withdrawing effects of bromine and chlorine direct electrophilic substitution reactions . Structural confirmation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy, ultraviolet (UV) analysis, and mass spectrometry, as demonstrated in studies on structurally related benzoate derivatives .

Properties

IUPAC Name |

tert-butyl 2-bromo-4-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBLOOUJHBSMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-bromo-4-chlorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-4-chlorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted benzoates with different functional groups.

Reduction: Formation of tert-butyl 2-bromo-4-chlorobenzyl alcohol.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

tert-Butyl 2-bromo-4-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-chlorobenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. The ester group can be hydrolyzed or reduced, resulting in the formation of alcohols or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section evaluates tert-butyl 2-bromo-4-chlorobenzoate against key analogs, focusing on structural features, physicochemical properties, and reactivity.

Structural Analogs and Substituent Effects

Methyl 2-amino-5-bromo-4-methoxybenzoate Structural Differences: Replaces the tert-butyl ester with a methyl ester and introduces an amino group at the ortho position and a methoxy group at the para position. Impact: The smaller methyl group reduces steric hindrance, increasing reactivity in nucleophilic acyl substitutions.

Methyl 2-amino-5-chloro-4-methoxybenzoate Structural Differences: Substitutes bromine with chlorine at the meta position. This analog may exhibit higher thermal stability due to weaker C–Cl bond polarization .

2-Bromo-4-nitrobenzonitrile

- Structural Differences : Replaces the ester group with a nitrile and introduces a nitro group at the para position.

- Impact : The nitrile group’s strong electron-withdrawing nature increases reactivity toward nucleophilic attack, while the nitro group further deactivates the ring, directing reactions to specific positions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 291.56 | Low | 98–102 (est.) | tert-butyl ester, Br, Cl |

| Methyl 2-amino-5-bromo-4-methoxybenzoate | 304.14 | Moderate | 145–148 | methyl ester, NH₂, OMe, Br |

| 2-Bromo-4-nitrobenzonitrile | 227.00 | Very low | 75–78 | nitrile, NO₂, Br |

Notes:

- Solubility: Bulky tert-butyl groups reduce solubility in polar solvents (e.g., water, methanol) compared to methyl esters. Nitriles exhibit even lower polarity .

- Thermal Stability: Halogenated benzoates with electron-withdrawing groups (e.g., nitro, cyano) typically have higher melting points due to stronger intermolecular forces .

Biological Activity

tert-Butyl 2-bromo-4-chlorobenzoate (CAS Number: 1873791-28-6) is an organic compound belonging to the class of aromatic esters. Its unique structure, characterized by the presence of a tert-butyl group and halogen substituents, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C11H12BrClO2. It has a molecular weight of approximately 287.57 g/mol. The structural features include:

- tert-Butyl Group : Contributes to lipophilicity.

- Bromine and Chlorine Substituents : Influence reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Halogenated benzoates have been shown to possess antimicrobial properties. The presence of bromine and chlorine can enhance the interaction with microbial membranes, leading to increased permeability and cell death.

- Anticancer Properties : Some studies suggest that aromatic esters can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival.

Case Studies

- Antimicrobial Studies : A study on related compounds demonstrated that halogenated benzoates exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that this compound could induce cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Research Findings

A summary of relevant research findings on this compound includes:

Applications

Given its biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Potential lead compound for developing new antimicrobial or anticancer agents.

- Chemical Synthesis : Utilized as an intermediate in organic synthesis due to its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.